Cas no 941910-81-2 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
- F2384-0292
- 941910-81-2
- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
- AKOS024645061
-
- インチ: 1S/C21H21F3N2O2/c1-2-3-12-26-18-10-9-15(13-14(18)8-11-19(26)27)25-20(28)16-6-4-5-7-17(16)21(22,23)24/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,25,28)
- InChIKey: WMYJWDSEHHRPKW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C(NC1C=CC2=C(C=1)CCC(N2CCCC)=O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 390.15551240g/mol
- どういたいしつりょう: 390.15551240g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 49.4Ų
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2384-0292-10μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-4mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-2μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-10mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-75mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-2mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-100mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-40mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-5mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2384-0292-25mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
941910-81-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamideに関する追加情報
Recent Advances in the Study of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide (CAS: 941910-81-2)
The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide (CAS: 941910-81-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a tetrahydroquinoline core and a trifluoromethyl-substituted benzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key areas of research has been the investigation of this compound's role as a modulator of specific biological targets. Preliminary data suggest that it exhibits high affinity for certain protein kinases, which are critical regulators of cellular signaling pathways. This property makes it a candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders. Additionally, its trifluoromethyl group is believed to enhance its metabolic stability and bioavailability, addressing some of the challenges associated with small-molecule drug development.
Recent publications have also highlighted the synthetic routes and structural modifications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide. Researchers have employed advanced techniques such as microwave-assisted synthesis and computational modeling to improve yield and purity. These efforts have led to the identification of derivatives with improved potency and selectivity, paving the way for further optimization and clinical translation.
In vitro and in vivo studies have provided compelling evidence of the compound's therapeutic potential. For instance, in cancer cell lines, it has demonstrated significant antiproliferative effects, often at nanomolar concentrations. Mechanistic studies have revealed that it induces apoptosis and cell cycle arrest, likely through its interaction with key signaling proteins. Furthermore, animal models of inflammatory diseases have shown reduced pathology upon treatment with this compound, suggesting its utility beyond oncology.
Despite these promising findings, challenges remain in the development of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide as a therapeutic agent. Issues such as off-target effects, potential toxicity, and formulation stability need to be addressed through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound into clinical trials.
In conclusion, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide represents a promising candidate for drug development, with its unique chemical structure and multifaceted biological activities. Continued research into its mechanism, optimization, and therapeutic applications will be crucial for realizing its full potential in the treatment of various diseases. The ongoing studies underscore the importance of interdisciplinary approaches in advancing chemical biology and medicinal chemistry research.
941910-81-2 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide) 関連製品
- 2228681-04-5(4-2-(1H-pyrazol-1-yl)phenylbutanal)
- 2167478-13-7(8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane)
- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)
- 2229395-99-5(O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine)
- 1804045-45-1(2-Fluoro-5-nitro-3-(trifluoromethylthio)toluene)
- 1276414-27-7(2-(benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 2816117-41-4(2-(2-Bromo-3-methylphenyl)-1,3-dioxolane)
- 1421493-39-1(3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea)
- 156423-98-2(N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE)
- 1213103-68-4((1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine)




